Licochalcone D
Overview
Description
Licochalcone D (LCD) is a flavonoid isolated from the Chinese medicinal plant Glycyrrhiza inflata . It has antioxidant, anti-inflammatory, and anti-cancer properties . It’s also known for its prominent anti-cancer effects .
Synthesis Analysis
The first total synthesis of Licochalcone D was developed using a water-accelerated [3,3]-sigmatropic rearrangement method . Chalcones, including Licochalcone D, are structurally diverse and can easily cyclize to form a flavonoid structure .Molecular Structure Analysis
The chemical formula of Licochalcone D is C21H22O5, with an exact mass of 354.15 and a molecular weight of 354.400 .Chemical Reactions Analysis
Chalcones, including Licochalcone D, are biogenetic precursors of flavonoids and isoflavonoids . They have a core composed of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system .Physical And Chemical Properties Analysis
Licochalcone D is an aromatic ketone that forms the central core of many important biological compounds . It can exist in both trans (E) and cis (Z) isomers, but the Z conformer is most unstable due to steric effects of ring A with the carbonyl group .Scientific Research Applications
Oxidative Stress-Induced Senescence : Licochalcone D has been shown to ameliorate oxidative stress-induced senescence. It achieves this by upregulating AMPK-mediated activation of autophagy in human bone marrow-mesenchymal stem cells. In animal models, it reversed the effects of oxidative stress-induced senescence markers in heart and hippocampal tissues. This suggests its potential as an antioxidant and anti-senescent agent, with implications for aging and related diseases (Maharajan et al., 2021).
Inhibition of Mast Cell Degranulation : Research has shown that Licochalcone D can significantly inhibit mast cell degranulation, a process crucial in allergic responses. It does this by reducing intracellular Ca2+ levels and inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK). This suggests its potential use in treating allergic conditions (Tanifuji et al., 2010).
Other studies on licochalcones, though not specifically on Licochalcone D, have shown a range of potential applications:
- Anti-inflammatory and anti-cancer properties, as seen with Licochalcone A in various models (Chu et al., 2012), (Kolbe et al., 2006).
- Potential as a lipase inhibitor, which might have applications in obesity and metabolic disorders (Won et al., 2007).
- Neuroprotective effects in models of Parkinson's Disease (Huang et al., 2017)
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-13(2)4-5-15-12-16(8-10-18(15)23)17(22)9-6-14-7-11-19(24)20(25)21(14)26-3/h4,6-12,23-25H,5H2,1-3H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETRVWFVEFCGOK-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)C=CC2=C(C(=C(C=C2)O)O)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)/C=C/C2=C(C(=C(C=C2)O)O)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162738 | |
Record name | Licochalcone D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Licochalcone D | |
CAS RN |
144506-15-0 | |
Record name | Licochalcone D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Licochalcone D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LICOCHALCONE D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P0SH94V09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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